molecular formula C8H8BrFO B1331587 2-Fluoro-3-methoxybenzyl bromide CAS No. 447463-56-1

2-Fluoro-3-methoxybenzyl bromide

Cat. No.: B1331587
CAS No.: 447463-56-1
M. Wt: 219.05 g/mol
InChI Key: AFJSFTQVPPXCRQ-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxybenzyl bromide is an organic compound with the molecular formula C8H8BrFO. It is a white crystalline solid primarily used as an intermediate in the synthesis of various organic compounds . The compound is characterized by the presence of a fluorine atom, a methoxy group, and a bromomethyl group attached to a benzene ring, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methoxybenzyl bromide typically involves the bromination of 2-fluoro-3-methoxytoluene. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) under controlled conditions to ensure selective bromination at the benzylic position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, solvent choice, and bromine concentration to achieve high yield and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methoxybenzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, forming corresponding substituted products.

    Oxidation: The compound can be oxidized to form 2-fluoro-3-methoxybenzaldehyde or 2-fluoro-3-methoxybenzoic acid under appropriate conditions.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, yielding 2-fluoro-3-methoxytoluene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

  • Substituted benzyl derivatives
  • Benzaldehydes and benzoic acids
  • Reduced toluene derivatives

Scientific Research Applications

2-Fluoro-3-methoxybenzyl bromide finds applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Serves as an intermediate in the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxybenzyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic center can undergo nucleophilic attack, leading to the formation of various substituted products. The fluorine and methoxy groups influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

  • 2-Fluoro-4-methoxybenzyl bromide
  • 3-Fluoro-4-methoxybenzyl bromide
  • 2-Fluoro-3-methoxybenzyl chloride

Comparison: 2-Fluoro-3-methoxybenzyl bromide is unique due to the specific positioning of the fluorine and methoxy groups, which impart distinct electronic and steric effects. This uniqueness makes it a valuable reagent in selective organic transformations compared to its analogs, which may exhibit different reactivity patterns and selectivity.

Properties

IUPAC Name

1-(bromomethyl)-2-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJSFTQVPPXCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650494
Record name 1-(Bromomethyl)-2-fluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447463-56-1
Record name 1-(Bromomethyl)-2-fluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-methoxybenzyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Triphenylphosphine (11.1 g) was added to a solution of the subtitle product of step ii) (5.0 g) in DCM (200 ml) followed by the portionwise addition of carbon tetrabromide (14.0 g). The reaction was stirred for 4 h before the addition of further triphenylphosphine (2.0 g) and carbon tetrabromide (2.0 g) and stirring maintained for 1 h. The mixture was concentrated to 30 ml volume and diluted in Et2O (300 ml). The solid precipitate was filtered and washed with Et2O (3×) and the filtrate concentrated in vacuo. The residue was purified by column chromatography (10% Et2O/iso-hexane) to afford the subtitle compound as a clear oil. Yield: 5.2 g.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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